2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride
Overview
Description
“2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C14H9Cl2NO3S and a molecular weight of 342.19 . It belongs to the class of organic compounds known as isoindolones, which are aromatic polycyclic compounds that have an isoindole bearing a ketone .
Scientific Research Applications
Friedel-Crafts Sulfonylation
- A study by Nara et al. (2001) discussed the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation, a key reaction in organic synthesis. This process, involving compounds like benzene sulfonyl chloride, showed enhanced reactivity and high yields under ambient conditions.
Properties of 1-Oxoisoindole Cations
- Research by Armarego & Sharma (1970) explored the properties of 1-oxoisoindole cations, obtained from 3-chloro-2,3-dihydro-1-oxoisoindoles. The study provided insights into the chemical behavior of these cations, which are structurally related to the compound .
Synthesis and Biological Screening
- A study focused on the synthesis of N-substituted benzene sulfonamides, involving reactions with benzene sulfonyl chloride, was conducted by Fatima et al. (2013). The compounds were tested for their antioxidant and enzymatic inhibition activities, highlighting the potential biomedical applications of related sulfonamide compounds.
Infrared Spectra Analysis
- Lin et al. (2009) studied the uniformity of polystyrol sulfonyl chloride resins using infrared spectra. This research is relevant for understanding the chemical properties and applications of sulfonyl chloride-based compounds in material science.
Antimicrobial Activity
- Research by Naganagowda & Petsom (2011) investigated the synthesis and antimicrobial activity of derivatives of benzene sulfonyl chlorides. This underscores the importance of such compounds in developing new antimicrobial agents.
Bond Dissociation Enthalpies
- A study by Chatgilialoglu et al. (1994) measured the sulfur-chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides. Understanding these enthalpies is crucial for predicting the reactivity and stability of sulfonyl chloride compounds in various chemical reactions.
Carbonic Anhydrase Inhibitors
- A study on benzene sulfonamides incorporating tetrachlorophthalimide, related to the compound , was conducted by Sethi et al. (2013). These compounds were tested as inhibitors of carbonic anhydrase, an enzyme important in many physiological processes.
Properties
IUPAC Name |
2-chloro-5-(3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO3S/c15-11-6-5-8(7-12(11)21(16,19)20)13-9-3-1-2-4-10(9)14(18)17-13/h1-7,13H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLELPVFWDZQTAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153070 | |
Record name | 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82875-50-1 | |
Record name | 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82875-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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